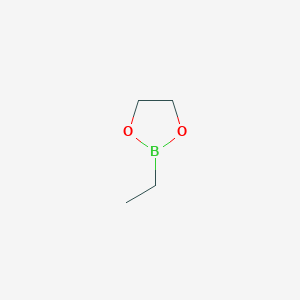
2-Ethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C4H9BO2 and its molecular weight is 99.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Chiral Reagents in Asymmetric Reduction
One of the most notable applications of 2-ethyl-1,3,2-dioxaborolane is in the asymmetric reduction of prochiral ketones. The compound serves as a chiral auxiliary that facilitates the formation of enantiomerically enriched alcohols. For instance, studies have demonstrated that using a chiral dioxaborolane derived from natural terpenes can yield high enantioselectivities (up to 96% ee) in the reduction of prochiral ketones with excellent chemical yields (85-97%) .
Case Study: Reduction of Prochiral Ketones
A significant study involved the use of 2-methoxy-1,3,2-dioxaborolane in the borane-mediated asymmetric reduction of various prochiral ketones. The results indicated that the dioxaborolane effectively mediated the reaction at room temperature, producing optically active alcohols with high enantioselectivity. The following table summarizes the results:
| Entry | Ketone Structure | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 1 | C6H5C O CH3 | C6H5C OH CH3 | 93 | 64 |
| 2 | C6H5C O CH2CH3 | C6H5C OH CH2CH3 | 94 | 64 |
| 3 | C6H5C O CH CH 3 2 | C6H5C OH CH CH 3 2 | 87 | 63 |
This table illustrates the effectiveness of this compound in facilitating high yields and enantioselectivities during asymmetric reductions .
Catalytic Applications
Catalyst for Enantioselective Reactions
In addition to its role as a chiral auxiliary, this compound has been employed as a catalyst in various enantioselective reactions. Its ability to stabilize transition states allows for enhanced selectivity in reactions such as aldol condensations and reductions of oxime ethers .
Synthesis and Stability
Preparation Techniques
The synthesis of this compound typically involves the reaction of boron reagents with diols or other organic compounds under controlled conditions. The stability of this compound is crucial for its application in synthetic chemistry; it can form stable complexes with substrates while maintaining reactivity .
Propiedades
Número CAS |
10173-38-3 |
|---|---|
Fórmula molecular |
C4H9BO2 |
Peso molecular |
99.93 g/mol |
Nombre IUPAC |
2-ethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C4H9BO2/c1-2-5-6-3-4-7-5/h2-4H2,1H3 |
Clave InChI |
FUYGCKPWPICJEY-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)CC |
SMILES canónico |
B1(OCCO1)CC |
Key on ui other cas no. |
10173-38-3 |
Sinónimos |
2-Ethyl-1,3,2-dioxaborolane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















